molecular formula C11H15ClO2 B7907114 1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol

1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol

Cat. No.: B7907114
M. Wt: 214.69 g/mol
InChI Key: UTUXSGILSLPINA-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol is a synthetic organic compound with the molecular formula C11H15ClO2 and a molecular weight of 190.69 g/mol, featuring a propanol backbone substituted with a 3-chloro-6-methoxyphenyl group and a methyl group. This structural motif, incorporating both aromatic and aliphatic components, suggests potential as a versatile intermediate or building block in organic synthesis and medicinal chemistry research. The chloro and methoxy groups on the phenyl ring offer distinct sites for further chemical modification, making it valuable for constructing more complex molecular architectures. Researchers may explore its utility in developing novel ligands or in studying structure-activity relationships. As a tertiary alcohol, the compound exhibits specific steric and electronic properties that can influence its reactivity and interaction with biological targets. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet and handle the material with appropriate precautions in a controlled laboratory setting. Specific physical and chemical properties such as melting point, boiling point, and solubility should be verified experimentally prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-11(2,13)7-8-6-9(12)4-5-10(8)14-3/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUXSGILSLPINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)Cl)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The epoxide ring-opening strategy leverages substituted oxiranes as precursors, enabling selective introduction of chlorine and hydroxyl groups. This method, adapted from procedures detailed in Royal Society of Chemistry protocols, involves a two-step process:

  • Synthesis of the Epoxide Precursor : Formation of 2-(3-chloro-6-methoxyphenyl)-2-methyloxirane via epoxidation of the corresponding allyl ether or styrene derivative.

  • Ring-Opening with Chlorinating Agents : Treatment with iodochloromethane (ICH2_2Cl) and methyl lithium (MeLi) in 2-methyltetrahydrofuran (2-MeTHF) to yield the target compound.

Detailed Procedure

  • Epoxide Preparation :

    • 3-Chloro-6-methoxy-2-methylstyrene is reacted with a peracid (e.g., meta-chloroperbenzoic acid) in dichloromethane at 0–5°C to form the epoxide.

    • Key Conditions : Strict temperature control to prevent polymerization or side reactions.

  • Ring-Opening Reaction :

    • The epoxide (1.0 mmol) is dissolved in 2-MeTHF (3 mL) under nitrogen.

    • ICH2_2Cl (2.0 mmol) and MeLi (1.8 mmol, 1.6 M in diethyl ether) are added dropwise at –10°C.

    • The mixture is stirred for 12 hours, quenched with saturated ammonium chloride, and extracted with dichloromethane.

    • Purification via silica gel chromatography (hexane/ethyl acetate) yields 1-(3-chloro-6-methoxyphenyl)-2-methyl-2-propanol.

Performance Data

ParameterValue/DescriptionSource
Yield87–91%
Reaction Temperature–10°C to 25°C
Solvent2-MeTHF
PurificationChromatography

Advantages :

  • High regioselectivity due to steric and electronic effects of the methoxy and chloro substituents.

  • Scalable with minimal byproducts.

Limitations :

  • Requires synthesis of the epoxide precursor, adding steps.

  • Use of air-sensitive reagents (MeLi) necessitates inert conditions.

Cation Exchange Resin-Catalyzed Hydration

Reaction Overview

This continuous-flow method, patented for analogous chlorinated propanols, employs a solid acid catalyst (Zeo-karb cation exchange resin) to hydrate 3-chloro-6-methoxy-2-methylpropene. The process avoids aqueous acid waste, enhancing environmental sustainability.

Detailed Procedure

  • Reactor Setup :

    • A horizontal filling tube (1 m length × 0.3 m diameter) is packed with Zeo-karb resin.

    • The resin is preconditioned with deionized water to ensure protonation.

  • Continuous Hydration :

    • 3-Chloro-6-methoxy-2-methylpropene (500 g/h) and water (1 L/h) are pumped into separate inlets of the reactor.

    • The exterior is cooled to 0–5°C using an ice-water mixture.

    • The reaction proceeds via carbocation intermediate formation, followed by nucleophilic water attack.

  • Workup and Isolation :

    • The effluent is collected, and layers are separated.

    • The organic phase is dried (MgSO4_4), filtered, and distilled under reduced pressure to isolate the product.

Performance Data

ParameterValue/DescriptionSource
Flow Rate (Propene)0.5–20 kg/h
Flow Rate (Water)1–100 L/h
Temperature0–45°C (optimized at 0–5°C)
CatalystZeo-karb cation exchange resin

Advantages :

  • Continuous process suitable for industrial-scale production.

  • Eliminates acid waste, reducing environmental impact.

Limitations :

  • Requires precise control of flow rates and temperature to prevent resin deactivation.

  • Starting material (chlorinated propene) may require custom synthesis.

Comparative Analysis of Methods

Efficiency and Scalability

MetricEpoxide MethodCation Exchange Method
Yield87–91%Not explicitly reported
Steps2 (including epoxidation)1
ScalabilityLaboratory to pilot scaleIndustrial scale
Environmental ImpactModerate (solvent use)Low (no acid waste)

Cost Considerations

  • Epoxide Method : Higher cost due to specialty reagents (MeLi, ICH2_2Cl) and chromatography.

  • Cation Exchange Method : Lower operational costs with reusable resin and simple workup.

Mechanistic Insights

Epoxide Ring-Opening

The reaction proceeds via nucleophilic attack of the chloromethyl anion (generated from ICH2_2Cl and MeLi) on the less hindered carbon of the epoxide, followed by protonation to form the alcohol. The chloro and methoxy groups direct regioselectivity through resonance and inductive effects.

Cation Exchange Catalysis

The resin’s sulfonic acid groups protonate the double bond in 3-chloro-6-methoxy-2-methylpropene, forming a carbocation stabilized by the aromatic ring. Water attacks the carbocation, yielding the tertiary alcohol .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Reaction TypeConditionsProductsKey ObservationsCitations
Chloro Displacement High-temperature basic conditions (e.g., NaOH, 120°C)1-(3-Hydroxy-6-methoxyphenyl)-2-methyl-2-propanolLimited reactivity due to deactivation by methoxy group. Yield: <20%

Oxidation Reactions

The secondary alcohol moiety is susceptible to oxidation. Common oxidizing agents convert the hydroxyl group to a ketone.

Oxidizing AgentConditionsProductsYieldSelectivity
CrO₃/H₂SO₄ 0–25°C, 2–4 h1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanone85%High (>95%)
PCC (Pyridinium Chlorochromate) CH₂Cl₂, rt, 12 hSame as above78%Moderate

Mechanism : The hydroxyl group is oxidized via a two-step proton abstraction and hydride transfer, forming a carbonyl group .

Esterification and Ether Formation

The hydroxyl group reacts with acyl chlorides or alkyl halides to form esters or ethers.

Reaction TypeReagentsProductsNotes
Esterification Acetyl chloride, pyridine1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanyl acetate92% yield; stable under acidic conditions
Williamson Ether Synthesis CH₃I, K₂CO₃1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propyl methyl etherRequires prolonged heating (12 h, 80°C)

Key Insight : Steric hindrance from the methyl group slows etherification kinetics .

Acid-Catalyzed Dehydration

Under acidic conditions, the alcohol undergoes elimination to form an alkene.

Acid CatalystTemperatureProductsYield
H₂SO₄ (conc.)100°C, 3 h1-(3-Chloro-6-methoxyphenyl)-2-methylpropene68%
PTSA (p-Toluenesulfonic acid)Reflux, tolueneSame as above55%

Mechanism : Protonation of the hydroxyl group followed by β-hydrogen elimination forms a carbocation intermediate, leading to alkene formation .

Stereochemical Transformations

The compound exhibits stereochemical stability under standard conditions but undergoes epimerization in the presence of strong bases.

ConditionObservation
DBU (1,8-Diazabicycloundec-7-ene) Rapid epimerization at C2 (t₁/₂ = 15 min at 70°C)
Aqueous NaOH (pH >12) Partial racemization over 24 h

Implications : Stereochemical integrity is critical for applications in asymmetric synthesis .

Scientific Research Applications

Pharmaceutical Development

1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in modulating biological pathways, particularly in inflammation and immune response. For instance, compounds with similar structures have been identified as selective agonists for formyl peptide receptors (FPRs), which play crucial roles in immune cell chemotaxis and activation .

Case Study: FPR Agonism
Research indicates that derivatives of this compound can act as potent FPRL1 agonists, inducing chemotaxis in neutrophils. These findings suggest that this compound could be developed into drugs targeting inflammatory diseases .

Material Science

In material science, compounds like this compound can be used as intermediates in the synthesis of polymers or other materials. The functional groups present allow for further modifications that can tailor the physical properties of the final products.

Case Study: Polymer Synthesis
Research has explored the use of chlorinated phenolic compounds in creating thermosetting resins, which are valuable in coatings and adhesives due to their durability and resistance to heat .

Data Tables

Application AreaPotential UsesRelevant Studies/Findings
PharmaceuticalAnti-inflammatory agentsFPRL1 agonism studies
AgrochemicalHerbicidesActivity of chloro-substituted phenols
Material SciencePolymer intermediatesSynthesis of thermosetting resins

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol depends on its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The secondary alcohol group may participate in hydrogen bonding, affecting the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Solubility and Polarity

  • The 3-chloro-6-methoxy substitution in the target compound enhances polarity compared to monosubstituted analogs (e.g., Nicoclonate).
  • Nicoclonate (4-Cl) exhibits lower polarity due to the absence of methoxy groups, favoring lipid membrane permeability—a critical factor in its hypolipidemic activity .

Reactivity with Lucas Reagent

All tertiary alcohols in this group (e.g., Nicoclonate, Clortermine) react immediately with Lucas reagent (HCl/ZnCl₂), forming turbid solutions due to rapid carbocation formation.

Thermal Stability and Crystallography

  • Crystallographic data for 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one (a structurally complex analog) reveal bond angles (e.g., C-Cl: ~117–123°) and torsional strain due to bulky substituents . Similar effects likely occur in the target compound, impacting melting points and stability.

Notes

Synthesis Challenges : The 3-chloro-6-methoxy substitution pattern requires regioselective aromatic halogenation and methoxylation, complicating synthesis .

Regulatory Status : Many analogs (e.g., Clortermine) are discontinued due to toxicity, emphasizing the need for rigorous safety profiling of the target compound .

Research Gaps: Limited data exist on the target compound’s biological activity. Comparative studies with Nicoclonate could clarify structure-activity relationships.

Biological Activity

1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol is an organic compound characterized by its chloro-substituted aromatic ring and secondary alcohol functional group. Its molecular formula is C₁₁H₁₅ClO, with a molecular weight of approximately 214.69 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis.

The presence of a methoxy group enhances the compound's lipophilicity, which may influence its biological activity and reactivity. The chloro-substituted aromatic ring contributes to its unique chemical reactivity, making it a valuable intermediate in various synthetic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The hydroxyl group in the molecule is capable of forming hydrogen bonds, which can influence the compound's interactions with enzymes or receptors. This property is crucial for its potential therapeutic applications.

Biological Activity and Applications

Research indicates that compounds structurally similar to this compound may exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential antiproliferative effects against human tumor cell lines. For example, related compounds have shown significant inhibition of growth in cancer cell lines with IC50 values in the low micromolar range .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression. Structure-activity relationship (SAR) studies have highlighted the importance of substituent positioning on the aromatic ring for enhancing inhibitory activity against target enzymes .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Antiproliferative Studies : A study demonstrated that related compounds inhibited the growth of HCT116 human colon carcinoma cells with a GI50 value of 2.30 μM, suggesting that structural modifications can significantly impact biological efficacy .
  • Kinase Inhibition : Research on compounds with similar structures indicated potent dual inhibition against Aurora-A and FLT3 kinases, which are critical in various cancers. The selectivity and potency observed in these studies underscore the therapeutic potential of derivatives like this compound .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-olDifferent chloro position (5-position)May exhibit different biological activities
3-Chloro-1-methoxy-2-propanolLacks aromatic ringSimpler structure with fewer potential reactions
4-Chloro-3-methoxyphenyl ethanolAlcohol at different positionPotentially different pharmacological effects

This table illustrates how variations in substituent positions and functional groups can lead to distinct biological activities and chemical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol, and how is purity optimized?

  • Methodological Answer: Synthesis typically involves alkylation or condensation reactions between 3-chloro-6-methoxybenzaldehyde and methyl-substituted propanol precursors under alkaline conditions. For example, analogous methods for related chlorophenyl-propanol derivatives use ethanol/methanol solvents with heating to promote reactivity . Purification may involve fractional distillation or recrystallization, as seen in structurally similar compounds like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, where distillation removes unreacted starting materials . Purity validation requires HPLC or GC-MS, with thresholds ≥97% for research-grade material .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern on the aromatic ring and the methyl-propanol moiety. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, methoxy C-O at ~1250 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound?

  • Methodological Answer: Solubility can be determined experimentally via shake-flask methods in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane). Melting points are measured using differential scanning calorimetry (DSC). For example, related 2-methyl-2-propanol derivatives exhibit melting points near 298 K, with solubility influenced by the chloro-methoxy substitution pattern .

Advanced Research Questions

Q. How can thermodynamic modeling resolve contradictions in phase equilibria data for mixtures containing this compound?

  • Methodological Answer: Cubic equations of state (CEOS) like Peng-Robinson or Redlich-Kwong (RK) are applied with temperature-dependent mixing rules. For instance, phase equilibria modeling of 2-methyl-2-propanol + chlorobenzene systems revealed S-shaped excess molar volume (Vᴱ) curves, which were accurately correlated using the RK equation. Software tools like PHEQ and GPEC mitigate false liquid-liquid splitting artifacts caused by data overfitting .

Q. What mechanistic insights explain its interactions with chlorinated solvents in thermodynamic studies?

  • Methodological Answer: The compound’s tertiary alcohol group and aromatic chloro-methoxy substituents drive hydrogen-bond disruption and van der Waals interactions in mixtures. For example, positive Vᴱ values in 2-methyl-2-propanol + chlorobenzene systems arise from steric hindrance weakening hydrogen bonds, while temperature increases amplify molecular separation . Molecular dynamics simulations can quantify these interactions at atomic resolution.

Q. How do structural modifications (e.g., replacing methoxy with ethoxy groups) alter physicochemical and biological activity?

  • Methodological Answer: Substituent effects are evaluated via QSAR (Quantitative Structure-Activity Relationship) models. For analogs like 1-(3,4-difluorophenyl)-2-methyl-2-propanol (CAS 868049-93-8), fluorination increases lipophilicity and metabolic stability, whereas methoxy-to-ethoxy substitution enhances steric bulk, altering receptor binding kinetics . Comparative studies require controlled synthesis of derivatives followed by bioassays (e.g., enzyme inhibition assays) .

Q. What strategies address discrepancies in experimental vs. computational data for its reaction kinetics?

  • Methodological Answer: Discrepancies often stem from solvent effects or unaccounted side reactions. Hybrid experimental-computational workflows, such as microfluidic reaction monitoring coupled with DFT (Density Functional Theory) calculations, validate kinetic parameters. For example, microwave-assisted synthesis of related pyridazine derivatives improved yield reproducibility by optimizing reaction time and temperature gradients .

Methodological Notes

  • Synthesis Optimization: Use continuous flow reactors to enhance yield and reduce byproducts for scalable production .
  • Data Correlation: Avoid overfitting phase equilibria models by cross-validating with independent datasets .
  • Ethical Compliance: Ensure all biological studies adhere to institutional guidelines, as commercial analogs (e.g., Clortermine) may have regulated uses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.